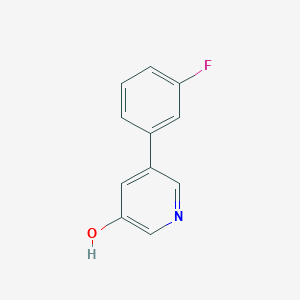

5-(3-Fluorophenyl)pyridin-3-ol

Description

Contextual Significance of Pyridin-3-ol Architectures in Chemical Sciences

The pyridin-3-ol, or 3-hydroxypyridine (B118123), framework is a significant scaffold in the chemical sciences. Pyridine (B92270) rings are considered "privileged scaffolds" in medicinal chemistry, as they are present in over 7,000 existing drug molecules and a substantial number of FDA-approved pharmaceuticals. frontiersin.orgsimsonpharma.com The nitrogen atom in the ring alters the electronic properties compared to a simple benzene (B151609) ring, and it can participate in hydrogen bonding and coordination with metal ions. chem-space.com

The hydroxyl group at the 3-position further enhances the utility of the pyridine scaffold. smolecule.com This functional group increases the polarity of the molecule and provides a reactive site for further chemical modifications, such as O-alkylation to form ethers. smolecule.com The pyridin-3-ol structure is a valuable building block for creating more complex molecules. smolecule.com For instance, pyridin-3-ols can be converted into oxidopyridinium betaines, which are useful intermediates in cycloaddition reactions for constructing bridged nitrogen-containing heterocyclic scaffolds found in various natural products and biologically relevant molecules. chim.it The ability of these architectures to serve as ligands in coordination chemistry and their documented biological potential, including antibacterial and antifungal properties, underscores their importance in both synthetic and medicinal chemistry research. smolecule.com

Strategic Incorporation of Fluorophenyl Moieties in Molecular Design

The incorporation of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry. researchgate.net Attaching a fluorine atom to a phenyl group to create a fluorophenyl moiety can profoundly and beneficially alter a molecule's properties. researchgate.netnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo potency of a drug. researchgate.net

Fluorine's high electronegativity can also influence the acidity (pKa) of nearby functional groups through inductive effects. google.com Furthermore, the substitution of hydrogen with fluorine increases lipophilicity, which can enhance a molecule's ability to permeate biological membranes, such as the blood-brain barrier. researchgate.netnih.gov This strategic placement of fluorine can lead to improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and increased biological potency. researchgate.netgoogle.com Consequently, the fluorophenyl group is a common feature in many successful pharmaceuticals, used to fine-tune molecular properties for optimal therapeutic effect. google.com

Table 2: Strategic Advantages of Fluorine Incorporation in Molecular Design

| Advantage | Description |

|---|---|

| Metabolic Stability | The strength of the C-F bond can block metabolic oxidation, increasing the drug's half-life. researchgate.net |

| Potency & Binding | Fluorine's electronegativity can lead to more favorable electrostatic interactions with target proteins, enhancing binding affinity and potency. nih.govgoogle.com |

| Lipophilicity & Permeability | Fluorine substitution increases lipophilicity, which can improve absorption and membrane permeability. researchgate.netnih.gov |

| pKa Modulation | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, affecting ionization state at physiological pH. google.com |

| Conformational Control | Fluorine can induce a conformational bias in a molecule, which can be strategically used to favor a bioactive conformation. nih.gov |

Overview of Research Trajectories for the 5-(3-Fluorophenyl)pyridin-3-ol Scaffold

Currently, this compound is primarily documented as a chemical intermediate, available commercially for use as a building block in organic synthesis. molport.com While dedicated research publications focusing exclusively on its synthesis or application are not prevalent, its structural components suggest clear potential research trajectories.

The combination of the pyridin-3-ol scaffold and the 3-fluorophenyl moiety makes it a promising starting point for drug discovery programs. A significant indicator of its potential utility is found in patent literature for closely related compounds. For instance, a synthetic process has been detailed for diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate, a compound sharing the same 5-(3-fluorophenyl)pyridine core. researchgate.net This phosphonate (B1237965) is described as a key intermediate in the synthesis of himbacine analogs, which are being investigated as potent thrombin receptor antagonists. researchgate.net This suggests that the this compound scaffold could be explored for the development of novel therapeutics targeting thrombosis and related cardiovascular diseases.

Furthermore, the development of synthetic methodologies for aryl-substituted pyridinols is an active area of chemical research. The exploration of this compound could involve its use in creating libraries of novel derivatives for screening against various biological targets. The reactivity of the hydroxyl group and the pyridine nitrogen allows for diverse functionalization, enabling the synthesis of a wide range of molecules for structure-activity relationship (SAR) studies in medicinal chemistry. Future research may focus on developing efficient, scalable syntheses of this compound and subsequently using it to build novel compounds with potential applications in agrochemicals, materials science, or, most prominently, as lead structures for new pharmaceutical agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDSYNBRIHDYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673383 | |

| Record name | 5-(3-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-86-2 | |

| Record name | 5-(3-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Fluorophenyl Pyridin 3 Ol and Its Structural Analogues

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors, thereby mapping out potential synthetic routes. solubilityofthings.comnumberanalytics.comspcmc.ac.in For 5-(3-Fluorophenyl)pyridin-3-ol, two primary disconnection strategies are apparent, revolving around the formation of the key carbon-carbon and carbon-oxygen bonds.

Strategy 1: Late-Stage Arylation

The most common approach involves disconnecting the C5-C(aryl) bond. This retrosynthetic step suggests a cross-coupling reaction as the corresponding forward synthetic step.

Disconnection: C(pyridine)-C(aryl) bond.

Key Intermediates:

A 5-halopyridin-3-ol (e.g., 5-bromopyridin-3-ol) or a protected analogue. The hydroxyl group is often protected (e.g., as a silyl (B83357) ether or methyl ether) to prevent interference with the coupling reaction.

A 3-fluorophenyl organometallic reagent, such as (3-fluorophenyl)boronic acid or its ester equivalent for a Suzuki-Miyaura coupling.

This pathway is advantageous as it utilizes the robust and well-documented Suzuki-Miyaura cross-coupling reaction and allows for modular synthesis, where various aryl or heteroaryl groups can be introduced at a late stage using a common pyridin-3-ol intermediate.

Strategy 2: Pyridine (B92270) Ring Construction

An alternative retrosynthesis involves the deconstruction of the pyridine ring itself. This approach builds the heterocycle from acyclic precursors that may already contain the required substituents or precursors thereof.

Disconnection: Multiple C-C and C-N bonds of the pyridine ring.

Key Intermediates: This can involve various combinations of smaller building blocks, such as aldehydes, ketones, ammonia (B1221849), and α,β-unsaturated systems, which are assembled through multi-component reactions or cycloaddition strategies. acsgcipr.orgacs.org For instance, a reaction could be envisioned between a derivative of 3-fluorobenzaldehyde, an ammonia source, and other fragments that would form the substituted pyridin-3-ol ring.

This strategy can be more convergent but may require more extensive optimization to control regioselectivity during the ring-forming step.

Targeted Synthetic Routes for the Pyridin-3-ol Core

The de novo synthesis of pyridine rings is a well-established field in heterocyclic chemistry. ijirset.com While classical methods like the Hantzsch synthesis are common, modern approaches offer greater efficiency and control. beilstein-journals.org

Transition Metal-Catalyzed [2+2+2] Cycloaddition: This powerful method constructs the pyridine ring by reacting two alkyne molecules with one nitrile molecule. researchgate.netrsc.org It allows for the rapid assembly of highly substituted pyridines under mild conditions. By choosing appropriately substituted alkynes and nitriles, this method can, in principle, be adapted to form the desired pyridin-3-ol skeleton.

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. acsgcipr.org For example, a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297) has been developed to synthesize 3-arylated 5-nitropyridines, which could be further modified to yield the target structure. acs.org

Cyclization of Acyclic Precursors: Pyridinone derivatives, which exist in tautomeric equilibrium with hydroxypyridines, can be formed by the cyclic condensation of two compounds, such as phenylacetonitrile (B145931) and malonyl chloride. frontiersin.org

Direct and regioselective functionalization of the pyridine ring, particularly at the C3 position, is challenging due to the electronic properties of the heterocycle. acs.org

Photochemical Valence Isomerization: A novel and efficient method for the formal C3 selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is notable for its operational simplicity and broad functional group compatibility, making it suitable for late-stage functionalization of complex pyridine-containing molecules. The process typically involves oxidation of the pyridine nitrogen to the N-oxide, followed by UV irradiation to induce isomerization and subsequent hydrolysis to reveal the 3-hydroxy group.

Synthesis from Pyridinones: Pyridin-2-ones and pyridin-4-ones are common synthetic precursors. frontiersin.org While direct conversion to a pyridin-3-ol is not straightforward, building the ring to favor the pyridin-3-ol tautomer from the outset is a viable strategy.

Functional Group Interconversion: A common strategy involves synthesizing the pyridine ring with a precursor group at the 3-position, such as a methoxy (B1213986) group, which can be subsequently cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to unmask the hydroxyl group.

Orthogonal Synthesis of the 3-Fluorophenyl Substituent

The introduction of the 3-fluorophenyl group onto the pyridine core is typically achieved via cross-coupling reactions, which provide a reliable and versatile method for C-C bond formation.

The Suzuki-Miyaura coupling is the preeminent method for this transformation, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of synthesizing this compound, the reaction is typically performed between a 5-halo-pyridin-3-ol derivative and (3-fluorophenyl)boronic acid.

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. The catalyst system, base, and solvent are critical parameters that must be optimized for each specific substrate pairing. libretexts.orgbeilstein-journals.org A patent for a related compound, diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, describes a Suzuki coupling using Pd(dppf)Cl₂ as the catalyst and potassium carbonate as the base. google.com Another synthesis of a similar analogue, 5-(3,5-Difluorophenyl)pyridin-3-ol, utilizes palladium acetate as the catalyst with a phosphine (B1218219) ligand and potassium carbonate as the base in a dioxane/water solvent system. evitachem.com

| Pyridine Substrate | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 5-Bromopyridin-3-ol (protected) | (3-Fluorophenyl)boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O | evitachem.com |

| 5-Bromo-2-chloropyridine | (3-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | google.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | beilstein-journals.org |

While Suzuki-Miyaura coupling is robust, alternative methods exist that may offer advantages in specific cases, such as avoiding the synthesis of organoboron reagents.

Direct C-H Arylation: This strategy involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide. This approach is highly atom-economical as it eliminates the need for pre-functionalization of the pyridine ring (e.g., halogenation). beilstein-journals.org Palladium catalysts are often used to facilitate the regioselective arylation at the C3 position, sometimes requiring a directing group to achieve the desired selectivity. beilstein-journals.org

Ring Transformation Reactions: It is possible to construct the arylated pyridine ring in a single convergent process. For example, a three-component reaction of 3,5-dinitro-2-pyridone with an aldehyde (such as 3-fluorobenzaldehyde) and an ammonia source can directly yield a 3-aryl-5-nitropyridine derivative. acs.org Subsequent reduction of the nitro group and conversion to a hydroxyl group would complete the synthesis.

Arylation with Diaryliodonium Salts: Hypervalent iodine reagents, such as diaryliodonium salts, can serve as effective arylating agents for electron-deficient pyridines under copper catalysis. acs.orguri.edu This method provides an alternative to palladium-catalyzed reactions for forging the C-C bond.

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The precise construction of molecules like this compound hinges on synthetic strategies that control selectivity. These selective approaches are crucial for ensuring the correct isomeric product, which is often directly linked to its biological function.

Chemoselectivity , the preferential reaction of one functional group over others, is a key consideration. In the synthesis of polysubstituted pyridines, for instance, a judicious choice of palladium catalysts can differentiate between various halide and sulfonate leaving groups. nih.govnih.gov Research has established a reactivity order, allowing for stepwise and controlled cross-coupling reactions. nih.govnih.gov For example, a bromide can be selectively coupled in the presence of a fluorosulfate, which in turn is more reactive than a chloride. nih.govnih.gov This hierarchy enables the sequential introduction of different aryl groups onto a pyridine core. nih.gov Additionally, iodine-mediated syntheses of substituted pyridines have demonstrated high chemoselectivity. organic-chemistry.org

Regioselectivity , which dictates the position of bond formation, is critical in assembling the 5-arylpyridin-3-ol scaffold. The synthesis of 6-arylpyridin-3-ols has been achieved through the oxidative rearrangement of (5-arylfurfuryl)amines. researchgate.net For the synthesis of pyrazole (B372694) derivatives, a related class of heterocycles, the choice of solvent has been shown to significantly influence regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can lead to a highly regioselective condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org Similar principles of regioselective control are applied in the synthesis of various other heterocyclic systems, including fused benzopyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]pyridines. researchgate.netrsc.org

While this compound itself is achiral, the synthesis of its structural analogues often requires stereoselective methods to control the three-dimensional arrangement of atoms. nih.govnih.govmdpi.comrsc.org For example, the synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups can proceed with high stereoselectivity. acs.org Similarly, the synthesis of monofluoroalkenes has been achieved with excellent stereoselectivity through a tandem fluorination-desulfonation sequence. rsc.org The 1,3-dipolar cycloaddition of azomethine ylides is another powerful, highly stereoselective method for constructing complex heterocyclic frameworks. researchgate.net These examples highlight the available strategies for creating specific stereoisomers when designing analogues of the title compound.

Modern Synthetic Techniques (e.g., One-Pot, Multicomponent, Catalytic Reactions)

Efficiency and elegance in chemical synthesis are often achieved through modern techniques that streamline reaction sequences and improve sustainability.

One-pot reactions , where multiple transformations occur in the same reaction vessel, offer significant advantages. A one-pot, three-component synthesis of spiro[indoline-pyrrolidine] derivatives has been described, which proceeds through a 1,3-dipolar cycloaddition. researchgate.net This approach provides a mild and operationally simple route to complex structures with high regioselectivity and stereoselectivity. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing the formation of complex products from three or more starting materials in a single step. The synthesis of diverse H-pyrazolo[5,1-a]isoquinolines has been achieved through an MCR with good functional group tolerance and high efficiency. researchgate.net Similarly, novel spiro[pyrimidine-quinoline]-trione derivatives have been synthesized via a one-pot multicomponent reaction in ethanol, an environmentally friendly solvent. researchgate.net These reactions often exhibit high chemo-, regio-, and stereoselectivity. researchgate.net

Catalytic reactions are fundamental to many of the advanced synthetic methods. Palladium-catalyzed reactions, such as the Suzuki reaction, are instrumental in forming the aryl-pyridine bond. nih.govnih.gov The choice of catalyst and ligands is crucial for achieving high chemoselectivity, allowing for the differentiation of various leaving groups. nih.gov Beyond palladium, other metals and even metal-free systems are employed. A nickel-catalyzed reductive coupling has been used to connect bromopyridines with tertiary alkyl bromides. organic-chemistry.org Furthermore, iodine-triggered, metal-free protocols have been developed for the synthesis of 2-aryl-substituted pyridines. organic-chemistry.org Photocatalysis in water represents another modern approach, enabling the direct arylation of N-heteroarenes with aryldiazonium salts under mild conditions. researchgate.net

Synthesis of this compound Derivatives and Precursors

The synthesis of this compound and its derivatives relies on the strategic construction of the core structure and the availability of key starting materials.

The synthesis of substituted pyridines can be achieved through various routes. One method involves the cyclization of readily available α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air, providing a metal-free and convenient synthesis of asymmetrical 2,6-diarylpyridines. organic-chemistry.org Another approach is the base-promoted reaction of 1-arylethylamines with ynones, which proceeds with high regioselectivity and efficiency under metal-free conditions. organic-chemistry.org A novel method for the chemoselective synthesis of multisubstituted pyridines has been developed based on the catabolism and reconstruction of natural amino acids, avoiding the use of toxic aldehydes. acs.org

The synthesis of precursors is a critical first step. While the direct synthesis of this compound precursors is not detailed in the provided sources, general methods for pyridine synthesis are applicable. For instance, the Hantzsch pyridine synthesis is a classic method for constructing the pyridine ring. organic-chemistry.org

Derivatization of the core structure allows for the exploration of structure-activity relationships. The synthesis of various pyridine derivatives is well-documented. For example, 2-substituted pyridines can be obtained from pyridine N-oxides by reaction with Grignard reagents followed by treatment with acetic anhydride. organic-chemistry.org Direct C-4-H alkylation of pyridines with alkyl halides can be mediated by mechanochemically activated magnesium, showing excellent regioselectivity and tolerance for various functional groups. organic-chemistry.org

Mechanistic Organic Chemistry Studies of 5 3 Fluorophenyl Pyridin 3 Ol Reactivity

Reaction Pathways and Proposed Mechanisms of Functionalization

The functionalization of 5-(3-fluorophenyl)pyridin-3-ol can be expected to proceed through several pathways, primarily involving the reactive hydroxyl group and the pyridine (B92270) ring.

O-Alkylation and O-Acylation: The hydroxyl group is a prime site for functionalization. In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide-like species. This species can readily react with electrophiles such as alkyl halides or acyl chlorides in a standard Williamson ether synthesis or esterification mechanism, respectively.

N-Alkylation: While the lone pair on the pyridine nitrogen is available for reaction, its basicity and nucleophilicity are reduced by the electron-withdrawing effect of the fluorine atom and the phenyl group. However, under forcing conditions with potent alkylating agents, N-alkylation to form a pyridinium (B92312) salt is a possible reaction pathway.

Cross-Coupling Reactions: The pyridine ring, if first converted to a halopyridine (e.g., by replacing the -OH group or substituting elsewhere on the ring), could participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Role of the Pyridin-3-ol Moiety in Chemical Transformations

The pyridin-3-ol moiety is the central hub of reactivity in the molecule. It can exist in equilibrium with its zwitterionic tautomer, 3-hydroxypyridinium (B1257355), although the neutral phenol (B47542) form is generally predominant. This moiety confers a dual reactivity profile.

Nucleophilic Character: The hydroxyl group's oxygen atom possesses lone pairs of electrons, making it a nucleophilic center. Studies on pyridin-3-ol itself show that it tends to react at the oxygen atom when treated with electrophiles. osi.lvresearchgate.net This directs reactions like etherification and esterification to the hydroxyl group.

Directing Group in Electrophilic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This electronic influence enriches the electron density at the C2, C4, and C6 positions of the pyridine ring, making them more susceptible to attack by electrophiles.

Basicity: The nitrogen atom of the pyridine ring has a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and capable of being protonated by acids. wikipedia.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Common Transformations |

|---|---|---|

| Pyridine Nitrogen | Basic, Nucleophilic | Salt formation, N-alkylation |

| Hydroxyl Group | Acidic, Nucleophilic, Activating | Deprotonation, O-alkylation, O-acylation, Directing group for EAS |

| Pyridine Ring | Aromatic | Electrophilic and Nucleophilic Aromatic Substitution |

Influence of Fluorine Atom on Reaction Kinetics and Selectivity

The fluorine atom on the phenyl ring significantly modulates the electronic properties of the entire molecule through its strong inductive electron-withdrawing effect (-I effect).

Kinetics: The introduction of a fluorine atom can impact biological properties by increasing metabolic stability, partly by slowing the rate of oxidative processes. acs.org In terms of reaction kinetics, the electron-withdrawing nature of fluorine deactivates the fluorophenyl ring toward electrophilic substitution, making such reactions slower compared to unsubstituted benzene (B151609). It also decreases the basicity of the pyridine nitrogen, which can slow down reactions that require protonation or N-alkylation of the pyridine ring. acs.orgnih.gov

Selectivity: In electrophilic aromatic substitution reactions on the fluorophenyl ring, the fluorine atom is an ortho-, para-director, although it is a deactivating group. This directs incoming electrophiles primarily to the positions ortho and para to the fluorine atom.

Acid-Base Properties and Their Impact on Reactivity

This compound is an amphoteric compound, meaning it possesses both acidic and basic properties. researchgate.net

Basicity: The pyridine nitrogen atom is basic, with the pKa of the conjugate acid (pyridinium) of pyridine itself being approximately 5.2. wikipedia.org However, the presence of the electron-withdrawing 3-fluorophenyl group and the hydroxyl group is expected to decrease the electron density on the nitrogen, thus reducing its basicity compared to unsubstituted pyridine.

Acidity: The hydroxyl group is weakly acidic, similar to a phenol. It can be deprotonated by a sufficiently strong base to form a pyridinolate anion.

The pH of the reaction medium is critical as it determines the predominant form of the molecule. In strongly acidic media, the pyridine nitrogen will be protonated, forming a pyridinium ion. This positively charged species is highly deactivated towards electrophilic attack. In basic media, the hydroxyl group will be deprotonated, forming a highly nucleophilic anion that is also strongly activated towards electrophilic substitution at the ortho and para positions.

Oxidation and Reduction Chemistry of the Compound

Oxidation: Pyridine rings are generally quite resistant to oxidation. wikipedia.org However, the presence of the activating hydroxyl group can render the ring more susceptible to oxidative degradation under strong oxidizing conditions. As noted, fluorine substitution can increase the metabolic stability of molecules by making them more resistant to enzymatic oxidation. acs.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pt, Pd, or Ni). This transformation would convert the aromatic, planar pyridine core into a saturated, non-planar piperidine ring, drastically altering the molecule's shape and chemical properties.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The substitution patterns of the pyridine ring are complex due to the competing electronic effects of the ring nitrogen and the substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient compared to benzene and is generally unreactive towards electrophilic substitution. wikipedia.orgslideshare.net When the reaction does occur, it favors the C3 (meta) position. However, in this compound, the powerful activating and ortho-, para-directing effect of the C3-hydroxyl group dominates. Therefore, electrophilic substitution is predicted to occur preferentially at the positions ortho and para to the hydroxyl group, namely C2, C4, and C6.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). youtube.com For NAS to occur on the core structure of this compound, a good leaving group would need to be present at one of these activated positions. For instance, if a halogen were present at the C2 or C6 position, it could be readily displaced by a strong nucleophile. The meta-like C5 position, where the fluorophenyl group is attached, is generally not reactive towards NAS. youtube.com

Table 2: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Predicted Position(s) on Pyridine Ring | Rationale |

|---|---|---|

| Electrophilic Substitution | C2, C4, C6 | Dominant activating, ortho-, para-directing effect of the C3-OH group. |

Advanced Spectroscopic Characterization and Analytical Techniques for 5 3 Fluorophenyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 5-(3-Fluorophenyl)pyridin-3-ol. By analyzing various NMR experiments, the connectivity of atoms and the spatial relationships between them can be established. The analysis relies on the interpretation of chemical shifts (δ), coupling constants (J), and correlation signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the 3-fluorophenyl ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic region will show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

Based on the analysis of structurally similar compounds, such as 3-hydroxypyridine (B118123) and 3-fluorophenyl-substituted heterocycles, the predicted ¹H NMR data are summarized below. whiterose.ac.ukacs.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Pyridine) | ~8.2-8.4 | d | J ≈ 2.5 Hz |

| H-4 (Pyridine) | ~7.4-7.6 | t | J ≈ 2.5 Hz |

| H-6 (Pyridine) | ~8.1-8.3 | d | J ≈ 1.5 Hz |

| H-2' (Phenyl) | ~7.3-7.5 | dt | J(H,H) ≈ 7.7 Hz, J(H,F) ≈ 1.5 Hz |

| H-4' (Phenyl) | ~7.1-7.3 | ddd | J(H,F) ≈ 9.5 Hz, J(H,H) ≈ 8.0 Hz, J(H,H) ≈ 2.0 Hz |

| H-5' (Phenyl) | ~7.4-7.6 | td | J(H,H) ≈ 8.0 Hz, J(H,F) ≈ 5.5 Hz |

| H-6' (Phenyl) | ~7.3-7.5 | d | J(H,H) ≈ 8.0 Hz |

| 3-OH (Pyridine) | Variable | br s | N/A |

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS). Multiplicities: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, ddd = doublet of doublet of doublets, td = triplet of doublets, br s = broad singlet.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 11 distinct signals are expected in the proton-decoupled spectrum. The carbon atom bonded to fluorine (C-3') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other carbons in the fluorophenyl ring will exhibit smaller, multi-bond C-F couplings. acs.orgrsc.orgmdpi.com The chemical shifts of the pyridine carbons are influenced by the hydroxyl group and the fluorophenyl substituent. whiterose.ac.uk

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) |

| C-2 (Pyridine) | ~140-145 | - |

| C-3 (Pyridine) | ~150-155 | - |

| C-4 (Pyridine) | ~125-130 | - |

| C-5 (Pyridine) | ~130-135 | - |

| C-6 (Pyridine) | ~140-145 | - |

| C-1' (Phenyl) | ~138-142 | ³JCF ≈ 8-9 Hz |

| C-2' (Phenyl) | ~115-120 | ²JCF ≈ 2-3 Hz |

| C-3' (Phenyl) | ~161-164 | ¹JCF ≈ 240-250 Hz |

| C-4' (Phenyl) | ~115-120 | ²JCF ≈ 21-23 Hz |

| C-5' (Phenyl) | ~130-133 | ³JCF ≈ 8-9 Hz |

| C-6' (Phenyl) | ~123-128 | ⁴JCF ≈ 2-3 Hz |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. In compounds with a 3-fluorophenyl group, the fluorine signal typically appears in a characteristic range, often as a complex multiplet due to couplings with nearby protons. cas.cz For this compound, the ¹⁹F NMR spectrum would be expected to show a signal around -110 to -115 ppm relative to a CFCl₃ standard.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. Key expected correlations would include those between H-2, H-4, and H-6 on the pyridine ring (though some may be weak W-couplings) and among the adjacent protons (H-4', H-5', H-6') on the fluorophenyl ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-2 with C-2, H-4' with C-4', etc.). columbia.eduscribd.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. rsc.org The molecular formula for this compound is C₁₁H₈FNO.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 189.0590 | 189.0589 rsc.org |

The excellent agreement between the calculated and experimentally found mass-to-charge ratio (m/z) confirms the molecular formula C₁₁H₈FNO. rsc.org Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for pyridinol-containing structures include the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. aip.orgresearchgate.netmdpi.com For this compound, these spectra would confirm the presence of the hydroxyl group, the aromatic rings, and the carbon-fluorine bond.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad band in IR due to hydrogen bonding whiterose.ac.ukrsc.org |

| Aromatic C-H stretch | 3000-3100 | Sharp peaks in both IR and Raman mdpi.com |

| C=C / C=N ring stretch | 1450-1650 | Multiple sharp bands, characteristic of aromatic systems mdpi.comup.ac.za |

| C-F stretch | 1150-1250 | Strong, characteristic absorption in IR scirp.org |

| Ring breathing modes | 990-1050 | Strong, sharp peak in Raman, characteristic of pyridine ring up.ac.za |

The presence of a broad O-H stretching band in the IR spectrum would confirm the hydroxypyridine moiety. The aromatic C=C and C=N stretching vibrations appear as a series of bands in the 1450-1650 cm⁻¹ region. mdpi.com A strong absorption corresponding to the C-F stretch is a key indicator of the fluorophenyl group. scirp.org Raman spectroscopy is particularly useful for observing the symmetric ring breathing modes of the pyridine ring, which are often strong and sharp. up.ac.za

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information on the molecule's conjugated systems. For this compound, the spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its aromatic rings.

The π-systems of the phenyl and pyridine rings, being in conjugation, would give rise to intense π → π* transitions. The presence of the hydroxyl (-OH) and fluoro (-F) substituents would be expected to modulate the energy of these transitions. The lone pairs of electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can undergo lower energy n → π* transitions, which are typically less intense than π → π* transitions. msu.eduupi.edu

The electronic absorption spectrum of a related compound, (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, shows a π → π* transition around 290 nm and an n → π* transition around 363 nm when measured in dimethylformamide. biointerfaceresearch.com This suggests that this compound would likely exhibit characteristic absorption bands in similar regions, reflecting its conjugated electronic structure.

Table 1: Representative UV-Vis Absorption Data for Analogous Compounds

| Compound/Functional Group | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |

| Benzene (B151609) | π → π | ~254 | ~240 |

| Unsaturated Ketones | n → π | ~300 | ~100 |

| Unsaturated Ketones | π → π | ~242 | ~18,000 |

| Substituted Chalcones | n → π | 350 - 390 | Moderate |

| Substituted Chalcones | π → π* | 260 - 300 | High |

This table presents typical absorption data for functional groups and compound classes related to this compound to illustrate expected spectral features. msu.edubiointerfaceresearch.com

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal data on the bond lengths, bond angles, and torsional angles of this compound, confirming its molecular geometry. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. unipd.it

For this compound, the hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This would likely lead to the formation of strong intermolecular O-H···N hydrogen bonds, a common and influential interaction in the crystal structures of hydroxypyridines. iucr.org The planar phenyl and pyridine rings also create the potential for π-π stacking interactions, which would further stabilize the crystal packing. acs.orgacs.org

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related structures provides a clear indication of the expected findings. For example, the crystal structure of 3-hydroxypyridinium (B1257355) fumarate (B1241708) demonstrates the planarity of the hydroxypyridinium cation and its engagement in robust N-H···O and O-H···O hydrogen bonding. iucr.org Similarly, a study of 3-phenylpyridinium pentachloro(3-phenylpyridine-kN)platinate(IV) hydrate (B1144303) provides detailed geometric data for a molecule containing a 3-phenylpyridine (B14346) moiety. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Phenylpyridine Compound

| Parameter | Value |

| Compound Name | 3-phenylpyridinium pentachloro(3-phenylpyridine-kN)platinate(IV) hydrate |

| Formula | C22H21Cl5N2OPt |

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| a (Å) | 7.2901 (5) |

| b (Å) | 21.941 (2) |

| c (Å) | 29.264 (2) |

| β (°) | 92.829 (2) |

| Volume (ų) | 4675.2 |

| Z | 8 |

This table contains data for an analogous compound, [C11H10N][PtCl5(C11H9N)]·H2O, to exemplify the type of information obtained from an X-ray crystallographic study. Data sourced from a 2014 study. researchgate.net

Emerging Spectroscopic and Analytical Methods in Chemical Research

The field of analytical chemistry is continually evolving, offering new and more powerful tools for the characterization of complex molecules like this compound. numberanalytics.com Beyond the conventional techniques, several emerging methods provide deeper insights into molecular structure, dynamics, and function.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques offer more detailed structural information. Hyperpolarization methods like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signal intensities, enabling the analysis of low-concentration samples and insensitive nuclei. whiterose.ac.uk This could be particularly useful for studying the ¹⁵N nucleus in the pyridine ring of this compound, providing valuable data on its electronic environment.

High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometry techniques, such as those coupled with liquid chromatography (LC-MS), are essential for confirming molecular weight and elemental composition with high precision. ijrpr.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural clues based on the fragmentation patterns. The development of greener and faster LC-MS methods, using environmentally benign solvents like water/ethanol, is a significant trend for the analysis of heterocyclic compounds. bohrium.com

Computational Chemistry: The integration of theoretical calculations, particularly Density Functional Theory (DFT), with experimental spectroscopy has become a cornerstone of modern chemical analysis. researchgate.net DFT can be used to predict spectroscopic properties (NMR chemical shifts, UV-Vis transitions, vibrational frequencies) and to model molecular geometries and intermolecular interactions. Comparing these computational predictions with experimental data provides a more robust and comprehensive understanding of the molecule's behavior. unipd.it

Two-Dimensional Liquid Chromatography (2D-LC): For the analysis of complex mixtures or for isolating pure compounds, 2D-LC offers significantly higher resolving power than conventional HPLC. This technique, which couples two different chromatographic separation modes, is an emerging tool for the detailed analysis of natural products and other complex samples containing heterocyclic compounds. iscientific.org

These advanced methods, in conjunction with traditional spectroscopic techniques, are vital for a complete and unambiguous characterization of this compound, paving the way for its potential future applications in various fields of chemical science. numberanalytics.com

Computational and Theoretical Chemistry Investigations of 5 3 Fluorophenyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(3-Fluorophenyl)pyridin-3-ol, providing a static, gas-phase perspective on its electronic structure and preferred three-dimensional arrangement.

Illustrative DFT Geometry Optimization Results for this compound

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-O Bond Length (Phenolic) | 1.36 Å |

| C-N-C Angle (Pyridine) | 117.5° |

| Phenyl-Pyridine Dihedral Angle | 35.2° |

| Total Energy | -689.45 Hartree |

Note: The data in this table is hypothetical and serves as an example of typical results obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org For this compound, the spatial distribution of the HOMO is expected to be concentrated on the electron-rich pyridinol ring, particularly the oxygen and the aromatic system. Conversely, the LUMO is likely distributed over the fluorophenyl ring, influenced by the electron-withdrawing fluorine atom. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

Illustrative FMO Analysis Data for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 eV |

| LUMO | -1.25 eV |

| HOMO-LUMO Gap | 4.90 eV |

Note: The data in this table is hypothetical and illustrative of FMO analysis results.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. reed.edu It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. ajchem-a.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. reed.eduajchem-a.com For this compound, the MEP would show a significant negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, highlighting these as primary sites for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor site. The fluorophenyl ring would show a mixed potential, influenced by the electronegative fluorine atom.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations in a simulated environment, such as in a water solvent. plos.org For this compound, an MD simulation could track the rotation around the bond connecting the two aromatic rings, sampling the accessible conformational space. Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure over the simulation period, while the Root Mean Square Fluctuation (RMSF) can highlight the flexibility of specific atoms or functional groups. plos.org

Illustrative MD Simulation Summary for this compound

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Environment | Explicit Water Solvent |

| Average RMSD | 1.5 Å (indicating structural stability) |

| Key Fluctuation (RMSF) | Highest fluctuation observed in the hydroxyl group |

Note: The data in this table is hypothetical and represents typical outputs from an MD simulation study.

Ligand-Based and Structure-Based Pharmacophore Modeling of Related Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be biologically active. mdpi.com This can be done through two main approaches: ligand-based or structure-based.

Ligand-based modeling involves analyzing a set of known active molecules to find common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. mdpi.com

Structure-based modeling derives the pharmacophore from the key interaction points between a ligand and its protein target in a known 3D structure. nih.gov

For scaffolds related to this compound, a pharmacophore model might identify the hydroxyl group as a hydrogen bond donor/acceptor, the pyridine nitrogen as a hydrogen bond acceptor, and the two aromatic rings as hydrophobic or aromatic features. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. rsc.org

Molecular Docking Studies for Predicted Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). plos.org This method is instrumental in structure-based drug design for hypothesizing how a ligand interacts with its biological target at the molecular level. researchgate.net For this compound, docking studies could be performed against various kinase or enzyme targets where similar pyridine-containing scaffolds have shown activity. acs.orgnih.gov The results would predict a binding pose within the protein's active site, highlighting key interactions such as hydrogen bonds between the pyridinol's hydroxyl and nitrogen with amino acid residues (e.g., Asp, Glu, Ser) and hydrophobic interactions involving the phenyl and pyridine rings. nih.gov The docking score provides an estimate of the binding affinity, helping to rank potential drug candidates.

Illustrative Molecular Docking Results for this compound

| Parameter | Result |

|---|---|

| Protein Target | Checkpoint Kinase 1 (CHK1) |

| Docking Score | -8.5 kcal/mol |

| Predicted Key Interactions | Hydrogen bond from hydroxyl O-H to Asp130 |

| Hydrogen bond to pyridine N from Ser88 | |

| Pi-stacking between fluorophenyl ring and Phe92 |

Note: The data in this table is hypothetical, illustrating potential results from a molecular docking study against a relevant protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modelingnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal in predictive modeling, allowing for the estimation of the activity of novel or untested molecules, thereby prioritizing synthesis and testing efforts. For compounds related to this compound, QSAR approaches have been instrumental in understanding the structural features that govern their biological effects.

Research into a series of phosphodiesterase-4D (PDE4D) inhibitors, which include compounds with a fluorophenyl-pyridine core, has successfully utilized an empirical QSAR equation to predict binding affinity. researchgate.net An equation in the form of log[IC50 (nM)] = P1 + P2 + P3 + P4 was developed, describing the relationship between inhibitory potency and empirically derived values (P1–P4) for different fragments of the inhibitors. researchgate.net This model demonstrated a high correlation between predicted and experimental inhibitory potencies, proving to be a valuable tool in designing new compounds with high affinity. researchgate.net The success of this equation suggests that the binding energy can be rationalized by the aggregation of the binding free energies of the distinct substructural components of the inhibitors. researchgate.net Aided by this QSAR equation, researchers successfully identified novel compounds with potent inhibitory activities, with IC50 values as low as 0.3 nM. researchgate.net

Furthermore, QSAR studies on other heterocyclic compounds have highlighted the importance of specific structural features. For instance, in a series of hexahydroindazole derivatives, the presence of an electron-withdrawing group, such as a fluorophenyl group, at a specific position was found to enhance antimicrobial activity. epa.gov The QSAR models in that study indicated the importance of topological parameters in defining the antimicrobial activity of the compounds. epa.gov

While a specific QSAR model for this compound is not detailed in the provided context, the EPA's Quantitative Structure-Use Relationship (QSUR) models offer predictions for the closely related isomer, 2-(4-Fluorophenyl)pyridin-3-ol. lshtm.ac.uk These models predict the probability of a chemical being associated with a particular functional use based on its structure.

Table 1: Predicted Functional Use Probability for 2-(4-Fluorophenyl)pyridin-3-ol based on QSUR Models lshtm.ac.uk

| Functional Use | Predicted Probability |

|---|---|

| Antimicrobial | 0.917 |

| Colorant | 0.668 |

| Flame Retardant | 0.594 |

| Heat Stabilizer | 0.376 |

| Hair Conditioner | 0.330 |

| Flavorant | 0.122 |

| Fragrance | 0.0383 |

Chemoinformatics Approaches for Virtual Screening and Chemical Space Explorationnih.govfrontiersin.orgfrontiersin.org

Chemoinformatics employs computational techniques to analyze and organize chemical information, which is particularly useful for virtual screening and exploring the vastness of chemical space. These methods accelerate the discovery of new hit compounds by computationally filtering large compound libraries to identify molecules with a high likelihood of being active against a specific biological target.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening involves searching for molecules in a database that are structurally similar to a known active compound. acs.org This approach was utilized in the search for new antifungal agents by screening a library of 589 compounds with 3D structural similarity to a known kinase inhibitor. The screening ranked the compounds based on their binding energy, leading to the selection of four top candidates for further investigation.

Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score potential ligands. This method was applied to identify inhibitors of the Yck2 protein in Candida albicans. A library of compounds was screened, and hits were selected based on their calculated binding energy, which indicates a strong binding ability with the target protein.

A collaborative approach known as the "Drug Discovery Booster" utilizes precompetitive in silico screening across multiple proprietary databases to explore the chemical space around an initial high-throughput screening (HTS) hit. acs.org This method seeks both close analogs and structurally distinct "scaffold-hops" based on the ligand's pharmacophore. acs.org In one such project targeting Trypanosoma cruzi, an initial screening of 316 virtually identified compounds resulted in 98 active compounds (31%) and 18 highly active compounds (6%). This demonstrates the efficiency of virtual screening in enriching the hit rate compared to traditional HTS.

The general workflow for these chemoinformatic approaches includes the preparation of a ligand library, high-throughput virtual screening (HTVS) where compounds are docked into the target's binding site, and the selection of top-ranking compounds based on a scoring function. These in silico methods are considered cost-effective and less time-consuming than traditional experimental approaches.

Table 2: Example of Virtual Screening Hits and Binding Energies for Yck2 Protein Inhibition

| PubChem ID | Binding Energy (kcal/mol) |

|---|---|

| 102583821 | -11.2 |

| 12982634 | -10.9 |

| 102487860 | -10.9 |

| 86260205 | -10.8 |

Molecular Interaction Studies and Mechanistic Insights Pertaining to 5 3 Fluorophenyl Pyridin 3 Ol Analogs

Principles of Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. These interactions, although individually weak, collectively contribute to the stable and specific binding of a ligand (such as a 5-(3-fluorophenyl)pyridin-3-ol analog) to its biological target, typically a protein or nucleic acid. mdpi.com The primary non-covalent interactions governing this recognition include hydrogen bonds, halogen bonds, π-stacking, and hydrophobic interactions.

Hydrogen Bonding Networks and Halogen Bonding Phenomena

Hydrogen bonds are crucial directional interactions that play a pivotal role in the specificity of ligand-receptor binding. The hydroxyl group on the pyridin-3-ol core of this compound is a potent hydrogen bond donor and acceptor. The nitrogen atom within the pyridine (B92270) ring can also act as a hydrogen bond acceptor. These groups can form intricate hydrogen bonding networks with amino acid residues in a protein's active site, contributing significantly to the stability of the complex.

In addition to classical hydrogen bonds, the fluorine atom in this compound analogs can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom. While fluorine is the least polarizable halogen, it can still form meaningful halogen bonds, particularly with strong Lewis bases. The presence of the electron-withdrawing phenyl ring can enhance the electrophilic character of the fluorine atom, making it more favorable for such interactions. Studies on various halogenated compounds have demonstrated the importance of these interactions in molecular self-assembly and ligand-protein binding. mdpi.com

π-Stacking and Hydrophobic Interactions in Molecular Assemblies

The aromatic nature of both the phenyl and pyridine rings in this compound allows for the formation of π-stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings and are a significant driving force in the binding of ligands to protein targets that possess aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The geometry of these interactions can vary, including face-to-face, edge-to-face, and parallel-displaced arrangements.

Hydrophobic interactions are another critical factor in molecular recognition. These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize their contact with water. The fluorophenyl group of this compound contributes to its hydrophobicity. The incorporation of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to penetrate hydrophobic pockets within a protein's binding site. scispace.combenthamscience.com This increased hydrophobic interaction can lead to a more favorable binding free energy. researchgate.net

Mechanistic Probes for Investigating Binding Sites and Pathways

For example, comparing the activity of the 3-fluoro, 4-fluoro, and non-fluorinated analogs can provide direct evidence for the role of the fluorine atom in a specific location. If the 3-fluoro analog shows significantly higher potency, it might suggest a crucial hydrogen or halogen bond interaction involving that specific position. These structure-activity relationship (SAR) studies are invaluable for mapping the topology of a binding site and understanding the molecular determinants of ligand recognition.

Allosteric Modulation and Conformational Dynamics at a Molecular Level

Beyond direct interactions at the primary binding site (orthosteric site), analogs of this compound may also exert their effects through allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the primary binding site, inducing a conformational change in the protein that alters the affinity or efficacy of the endogenous ligand or primary drug.

The binding of a ligand can induce or stabilize specific conformations of the target protein. Understanding these conformational dynamics is crucial for a complete picture of the mechanism of action. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of the ligand-protein complex, revealing the specific interactions and any conformational changes that occur upon binding. Computational methods, such as molecular dynamics simulations, can further complement these experimental techniques by providing insights into the dynamic behavior of the system over time.

Structure Activity Relationship Sar and Synthetic Modifications of the 5 3 Fluorophenyl Pyridin 3 Ol Scaffold

Systematic Variation of Substituents on the Pyridine (B92270) Ring

The substitution pattern on the pyridine ring of the 5-(3-Fluorophenyl)pyridin-3-ol scaffold is a critical determinant of its biological activity. Studies have shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, the introduction of a methyl group at different positions on the pyridine ring can be detrimental to activity. nih.gov In one study, methylation of the pyridine ring resulted in a loss of hydrogen bonding interactions with key amino acid residues, such as Ala553, causing a significant twist in the pyridine ring's orientation and disrupting binding. nih.gov Conversely, the addition of a 3-fluoropyridyl group has been shown to boost potency against certain targets. nih.gov

The exploration of various substituents has revealed that small, electron-withdrawing groups can be well-tolerated. For example, 5-chloro, 6-methyl, and 5-fluoro substituents have been incorporated with sub-100 nM antiparasite EC50 values in some analog series. nih.gov Furthermore, 5- and 6-trifluoromethyl substituted pyridines also demonstrated excellent antiparasite activity. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Activity

| Substituent | Position | Observed Effect on Activity | Reference |

| Methyl | Various | Detrimental, loss of H-bonding | nih.gov |

| 3-Fluoropyridyl | - | Boost in potency | nih.gov |

| 5-Chloro | 5 | Well-tolerated, good potency | nih.gov |

| 6-Methyl | 6 | Well-tolerated, good potency | nih.gov |

| 5-Fluoro | 5 | Well-tolerated, good potency | nih.gov |

| 5-Trifluoromethyl | 5 | Excellent potency | nih.gov |

| 6-Trifluoromethyl | 6 | Excellent potency | nih.gov |

Exploration of Fluorine Atom Position and Additional Halogenations on the Phenyl Ring

The fluorine atom on the phenyl ring is a key feature of the this compound scaffold, and its position significantly influences the molecule's properties. The strategic placement of fluorine can block metabolic oxidation, thereby enhancing the compound's metabolic stability and pharmacokinetic profile. nih.gov

Research has shown that the 3-fluoro substitution is often optimal. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues with a 3-(4-fluoro)phenyl group were among the most effective. nih.gov However, moving the fluorine to other positions or introducing additional halogens can have varied effects. While fluorine is often associated with increased lipophilicity and metabolic stability, it doesn't always lead to enhanced potency and can sometimes hinder activity compared to unsubstituted phenyl derivatives. researchgate.net

Table 2: Impact of Phenyl Ring Halogenation on Activity

| Substitution Pattern | Observed Effect | Reference |

| 3-Fluoro | Often optimal for activity and metabolic stability | nih.govnih.gov |

| 4-Fluoro | Can be effective in specific scaffolds | nih.gov |

| 3,4-Difluoro | Did not significantly improve properties in one study | acs.org |

| Other Halogens (e.g., Bromo) | Weaker activity observed in some cases | researchgate.net |

| Presence of Halogen | Essential for activity in certain transporter inhibitors | frontiersin.org |

Isosteric and Bioisosteric Replacements of the Core Heterocycle

Isosteric and bioisosteric replacements of the central pyridine ring in the this compound scaffold have been extensively explored to modulate physicochemical and biological properties. nih.gov This strategy aims to create new molecules with similar biological activities but potentially improved characteristics such as attenuated toxicity or altered pharmacokinetics. cambridgemedchemconsulting.com

Common replacements for the pyridine ring include other nitrogen-containing heterocycles like pyrimidine, pyrazine, and pyrazole (B372694). nih.govrsc.orgmdpi.com For instance, replacing the pyridine with a 2-pyrazine has shown good potency in some series, while 3-pyridyl and 2-pyrimidyl replacements led to a loss of potency. nih.gov Pyrimidine, being an aromatic heterocycle analogous to pyridine, is a frequent choice for such modifications. rsc.org

The rationale behind these replacements often involves altering hydrogen bonding capabilities, lipophilicity, and metabolic stability. For example, replacing a methoxy (B1213986) group with 5- or 6-membered rings has been shown to restore metabolic stability in some cases. cambridgemedchemconsulting.com The choice of the replacement heterocycle is critical, as it can significantly impact the compound's orientation in the binding pocket and its interactions with the target protein. Even subtle changes, like the position of nitrogen atoms in a diazine ring, can have a substantial effect on activity. rsc.org

More advanced bioisosteric replacements for the phenyl ring have also been investigated, including saturated rings like cyclohexanes and piperidines, and even more novel scaffolds like bicyclo[1.1.1]pentanes (BCPs) and cubanes. nih.govacs.org These replacements aim to improve properties by moving away from flat aromatic systems.

Table 3: Common Isosteric/Bioisosteric Replacements for the Pyridine Ring

| Original Ring | Replacement Ring | Rationale/Observed Effect | Reference(s) |

| Pyridine | Pyrimidine | Modulate activity and physicochemical properties. | nih.govrsc.org |

| Pyridine | Pyrazine | Can maintain or improve potency in some cases. | nih.gov |

| Pyridine | Pyrazole | Explored to alter H-bonding and other properties. | mdpi.com |

| Phenyl | Cyclohexane | Saturated replacement to improve properties. | nih.gov |

| Phenyl | Bicyclo[1.1.1]pentane | Novel, non-planar replacement. | nih.govacs.org |

| Phenyl | Cubane | 3D scaffold to explore new chemical space. | acs.org |

Modifications to the Linker Region Between Pyridine and Fluorophenyl

The linker region, the bond connecting the pyridine and fluorophenyl rings, is a critical element for maintaining the optimal spatial orientation of these two key pharmacophoric groups. While direct C-C coupling is common, modifications to this linker have been explored to fine-tune the molecule's conformational flexibility and interactions with its biological target.

Introducing a spacer group, such as a methylene (B1212753) (-CH2-), can alter the distance and rotational freedom between the two rings. In one study, the introduction of a CH2 spacer between a pyridine ring and another part of the molecule led to varied results depending on the pyridine isomer. A 3-pyridyl variant with a spacer was relatively weak, whereas a 2-pyridyl variant showed good inhibitory potency, likely due to its ability to form a crucial hydrogen bond. nih.gov

Other linker modifications can include replacing the direct bond with heteroatoms or short chains to modulate properties like solubility and polarity. For example, aminomethyl or thiomethyl linkers have been used to connect a pyridine ring to a triazole ring in a different series of compounds, allowing for better orientation of substituents. mdpi.com The choice of linker can also influence the synthetic accessibility of the target compounds, with some linkers being more amenable to certain coupling chemistries.

The rigidity or flexibility of the linker is a key consideration. A rigid linker can lock the molecule in a bioactive conformation, potentially increasing potency, but may also prevent binding if the preferred conformation is not achieved. A more flexible linker allows the molecule to adopt various conformations to fit into the binding site, but this can come at an entropic cost.

Fragment-Based Design and Scaffold Hopping Strategies Applied to the Compound

Fragment-based drug design (FBDD) and scaffold hopping are powerful computational and synthetic strategies that have been applied to the this compound scaffold and its analogs to discover novel chemotypes with improved properties. openaccessjournals.comcam.ac.uk

Fragment-Based Design (FBDD): This approach involves identifying small molecular fragments that bind to specific pockets of a target protein and then growing or linking these fragments to create more potent lead compounds. openaccessjournals.com The this compound can be considered as being composed of two key fragments: the 3-fluorophenyl group and the pyridin-3-ol group. FBDD strategies might involve screening libraries of fragments to find alternative moieties that can bind in the same pockets as these two components. These new fragments can then be linked together to generate novel scaffolds.

Scaffold Hopping: This technique aims to replace the central core of a molecule (the scaffold) with a structurally different one while retaining the key binding interactions of the original compound. cam.ac.uknih.gov For the this compound scaffold, this could involve replacing the pyridine ring with other heterocycles (as discussed in section 7.3) or even non-aromatic ring systems. nih.govresearchgate.net The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. cam.ac.uk Computational methods, such as pharmacophore modeling and 3D shape searching, are often employed to guide scaffold hopping efforts. researchgate.net These methods define the essential chemical features required for biological activity and search for new scaffolds that can present these features in the correct spatial arrangement. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 5 3 Fluorophenyl Pyridin 3 Ol in Chemical Research

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is revolutionizing the process of drug discovery and materials science. For a scaffold such as 5-(3-Fluorophenyl)pyridin-3-ol, these computational tools offer unprecedented opportunities for de novo design and property optimization.

Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known chemical structures to generate novel molecules. nih.gov By fine-tuning these models with datasets containing pyridinol and fluorophenyl moieties, it is possible to design new derivatives of this compound with a high likelihood of possessing desired biological activities or material properties. nih.gov This approach allows for the exploration of a much larger chemical space than what is achievable through traditional synthetic methods alone.

Furthermore, machine learning algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govrsc.org These models can predict the biological activity or physicochemical properties of novel this compound derivatives based on their structural features. For instance, a QSAR model could be trained to predict the inhibitory activity of these compounds against a specific enzyme, guiding the synthesis of more potent analogs. The predictive power of these models can be enhanced by incorporating descriptors that account for the electronic effects of the fluorine atom and the hydrogen-bonding capabilities of the hydroxyl group. Studies on other fluorinated compounds have demonstrated the utility of QSAR in predicting properties such as toxicity. rsc.orgnih.gov

The optimization of synthetic routes for this compound and its derivatives is another area where AI and ML can have a significant impact. Predictive models can be developed to forecast reaction outcomes, yields, and optimal reaction conditions, thereby accelerating the synthetic process and reducing experimental costs.

Table 1: Potential Applications of AI/ML in the Research of this compound

| AI/ML Technique | Application Area | Potential Outcome |

| Generative Models (RNNs, GANs) | De Novo Molecular Design | Generation of novel this compound derivatives with desired properties. |

| QSAR Modeling | Property Prediction | Prediction of biological activity, toxicity, and physicochemical properties of new analogs. |

| Predictive Synthesis Models | Synthetic Route Optimization | Forecasting reaction outcomes and identifying optimal synthetic conditions. |

| Reinforcement Learning | Lead Optimization | Iterative design of molecules with improved target properties. |

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis for Fluorination)

The synthesis of this compound and its derivatives can be significantly enhanced by the adoption of advanced synthetic methodologies such as flow chemistry and photoredox catalysis. These techniques offer numerous advantages over traditional batch processes, including improved reaction efficiency, safety, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, provides precise control over reaction parameters such as temperature, pressure, and reaction time. core.ac.uk This level of control can lead to higher yields, reduced side-product formation, and improved safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org The synthesis of the phenylpyridine scaffold, a core component of this compound, has been successfully demonstrated using continuous-flow methods. core.ac.uk

Photoredox catalysis, a powerful tool in modern organic synthesis, utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.gov This methodology is particularly well-suited for the introduction of fluorine atoms and fluorinated groups into organic molecules. nih.gov Late-stage fluorination of complex molecules, a significant challenge in medicinal chemistry, can be achieved with greater efficiency and selectivity using photoredox catalysis. rsc.org For the synthesis of this compound, photoredox-mediated cross-coupling reactions could be employed for the construction of the C-C bond between the pyridine (B92270) and fluorophenyl rings. Furthermore, this technique could be used for the late-stage introduction of the fluorine atom onto the phenylpyridine scaffold.

The combination of flow chemistry and photoredox catalysis presents a particularly powerful approach for the synthesis of fluorinated compounds. Continuous-flow photoreactors allow for efficient irradiation of the reaction mixture, leading to shorter reaction times and higher throughput.

Development of Novel Analytical Probes based on the Scaffold

The unique photophysical properties of fluorinated aromatic compounds make the this compound scaffold an attractive candidate for the development of novel analytical probes. The presence of the fluorophenyl group can influence the fluorescence quantum yield and lifetime, while the pyridinol core can act as a recognition element for various analytes.